N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamidehydrochloride
Description
N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride (CAS 1306739-62-7) is a benzamide derivative featuring a cyclopropyl group attached to the amide nitrogen and a pyrrolidin-2-ylmethoxy substituent at the para position of the benzamide ring. Its molecular formula is C₁₅H₂₁ClN₂O₂, with a molecular weight of 296.79 g/mol . This compound is primarily utilized as a building block in pharmaceutical synthesis, particularly in combinatorial chemistry libraries for drug discovery.
Properties
IUPAC Name |
N-cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c18-15(17-12-5-6-12)11-3-7-14(8-4-11)19-10-13-2-1-9-16-13;/h3-4,7-8,12-13,16H,1-2,5-6,9-10H2,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVQTBYMHCUYRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=C(C=C2)C(=O)NC3CC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride has the following chemical characteristics:
| Property | Description |
|---|---|
| Molecular Formula | C16H22ClN2O2 |
| Molecular Weight | 274.36 g/mol |
| IUPAC Name | N-cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride |
| CAS Number | 1306739-74-1 |
The biological activity of N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride is primarily attributed to its interaction with specific receptors and enzymes. It is hypothesized to act as a ligand for certain G-protein coupled receptors (GPCRs), modulating their activity and influencing various signaling pathways. This modulation can lead to a range of biological effects, including analgesic and anti-inflammatory actions.
Biological Activities
- Analgesic Effects : Research indicates that this compound may exhibit pain-relieving properties. In animal models, it has shown efficacy comparable to established analgesics, suggesting its potential use in pain management therapies.
- Anti-inflammatory Properties : Studies have demonstrated that N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride can reduce inflammation markers in vitro and in vivo, indicating its role in inflammatory disease treatment.
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from damage induced by oxidative stress, which could have implications for neurodegenerative diseases.
Study 1: Analgesic Efficacy
In a controlled study involving rodents, N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride was administered to assess its analgesic properties. The results indicated a significant reduction in pain response compared to a placebo group, with an effective dose range identified.
Study 2: Anti-inflammatory Activity
A separate study focused on the compound's anti-inflammatory effects showed that it significantly decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in a murine model of arthritis. Histological analysis revealed reduced synovial inflammation and joint damage.
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride:
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Analgesic Activity | Rodent Pain Models | Significant pain reduction compared to placebo |
| Anti-inflammatory Effects | Murine Arthritis Model | Decreased cytokine levels; reduced joint inflammation |
| Neuroprotection | Oxidative Stress Model | Protection against neuronal cell death |
Scientific Research Applications
Chemistry
N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride serves as a valuable building block for synthesizing more complex organic molecules. Its cyclopropyl group and piperidine ring provide unique reactivity patterns that can be exploited in various synthetic pathways.
Synthetic Routes:
The synthesis typically involves the reaction of 4-(pyrrolidin-2-ylmethoxy)benzoic acid with cyclopropylamine, often utilizing coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Biology
In biological research, this compound has been investigated for its potential role as a ligand in receptor binding studies. The unique structure allows it to interact with various biological targets, which may lead to insights into receptor mechanisms and drug development.
Mechanism of Action:
The compound is believed to modulate the activity of specific receptors or enzymes, potentially leading to various biological effects such as analgesic or anti-inflammatory responses .
Medicine
The therapeutic potential of N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride is being explored in the context of drug development. Preliminary studies suggest it may act as an insulin secretagogue, enhancing insulin secretion in a glucose-dependent manner, which could be beneficial for managing conditions like diabetes .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Analgesic Effects: Research indicates that derivatives of this compound exhibit significant analgesic properties, making them candidates for pain management therapies.
- Insulin Secretion Modulation: Studies have shown that compounds similar to N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride can regulate insulin levels effectively by targeting voltage-gated potassium channels in pancreatic beta cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Variations
Several analogues differ in the heterocyclic substituent or its position:
Key Examples:
- N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride (4b): Contains a thiophene ring instead of pyrrolidine. Reported to exhibit anti-LSD1 activity (IC₅₀ = 0.32 µM), superior to furan or pyridine derivatives, suggesting thiophene's electron-rich structure enhances target engagement .
- N-(4-(2-Aminocyclopropyl)phenyl)-4-(pyridin-4-yl)benzamide hydrochloride (6a): Pyridine substitution reduces activity (IC₅₀ = 1.45 µM), highlighting the importance of heterocycle electronics and steric fit .
Table 1: Heterocyclic Analogues Comparison
Substituent Variations: Cyclopropyl vs. Other Alkyl Groups
Replacing the cyclopropyl group with bulkier or smaller alkyl chains alters pharmacokinetic properties:
Key Examples:
- N-Isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride (CAS 1306738-71-5) : The isopropyl group reduces molecular weight (262.35 g/mol ) compared to the cyclopropyl variant. This substitution may decrease metabolic stability due to reduced steric hindrance .
- N-Cyclopentyl-3-(dioxaborinan-2-yl)benzamide : A cyclopentyl analogue with a boronate ester, emphasizing the role of cyclopropyl's ring strain in optimizing target binding .
Table 2: Alkyl Substituent Comparison
Pyrrolidine vs. Piperidine Analogues
Replacing pyrrolidine with piperidine alters ring size and basicity:
- N-Cyclopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride (CAS 1332531-14-2) : Piperidine increases molecular weight (310.82 g/mol ) and may enhance metabolic stability due to reduced basicity (pKa ~10.6 for piperidine vs. ~11.3 for pyrrolidine) .
Table 3: Ring Size Comparison
Collision Cross-Section (CCS) and Physicochemical Properties
- N-Cyclopropyl-4-[(methylamino)methyl]benzamide hydrochloride (CID 28818873): Predicted CCS values (e.g., 146.0 Ų for [M+H]+) suggest a compact structure, contrasting with bulkier analogues like the target compound, which likely has higher CCS due to the pyrrolidine moiety .
Table 4: CCS and Molecular Properties
| Compound Name | CCS [M+H]+ (Ų) | Molecular Formula |
|---|---|---|
| Target Compound | Not Reported | C₁₅H₂₁ClN₂O₂ |
| Methylaminomethyl variant | 146.0 | C₁₂H₁₆ClN₂O |
Q & A
Q. What are the optimized synthetic routes for N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride, and how can reaction yields be improved?
Methodological Answer: The synthesis of structurally analogous N-cyclopropyl benzamides typically involves coupling benzoyl chloride derivatives with cyclopropylamine under Schotten-Baumann conditions. For example:
- Step 1: React 4-substituted benzoyl chloride (e.g., 4-(methylthio)benzoyl chloride) with cyclopropylamine in dichloromethane (DCM) at 0–5°C for 1 hour, followed by room-temperature stirring .
- Step 2: Purify via column chromatography (silica gel, pentanes:ethyl acetate) to isolate the benzamide intermediate. Yields range from 75–99% depending on substituent steric/electronic effects .
- Step 3: Introduce the pyrrolidin-2-ylmethoxy group via nucleophilic substitution or Mitsunobu reaction, followed by HCl salt formation. Optimize stoichiometry (1.2–1.5 eq. of pyrrolidin-2-ylmethanol) and monitor by TLC (Rf ~0.3–0.6) .
Key Data:
| Reaction Step | Yield (%) | Purity (NMR/HRMS) | Reference |
|---|---|---|---|
| Benzamide formation | 75–99 | >95% (¹H NMR) | |
| Functionalization | 60–80 | Confirmed by HRMS |
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a multi-technique approach:
- ¹H/¹³C NMR: Confirm cyclopropyl (δ ~0.5–0.9 ppm, CH₂), benzamide (δ ~7.2–7.7 ppm, ArH), and pyrrolidinylmethoxy (δ ~3.5–4.0 ppm, OCH₂) signals. Compare with analogs like N-cyclopropyl-4-methoxybenzamide (δ 3.84 ppm, OCH₃) .
- HRMS: Validate molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error. For example, N-cyclopropyl-4-(methylthio)benzamide shows [M+Na]⁺ at 230.0613 (calc. 230.0610) .
- HPLC: Use a C18 column (ACN:H₂O gradient) to assess purity (>98%) and detect byproducts (e.g., unreacted starting materials) .
Q. What safety protocols are critical during synthesis and handling?
Methodological Answer:
- Hazard Mitigation: Although GHS classification data for the exact compound is unavailable, structurally similar benzamides (e.g., 2-methoxy-N-(piperidin-4-yl)benzamide hydrochloride) require:
- PPE: Gloves, lab coat, and eye protection .
- Ventilation: Use fume hoods during reactions with volatile reagents (e.g., thionyl chloride) .
- Spill Management: Neutralize acidic residues with sodium bicarbonate and dispose via approved chemical waste protocols .
Advanced Research Questions
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified substituents (e.g., replace pyrrolidin-2-ylmethoxy with piperidinyl or morpholinyl groups) and compare bioactivity. For example, 4-(trifluoromethyl)benzamide derivatives show enhanced enzyme inhibition (IC₅₀ ~0.8 μM for COX-1) .
- In Silico Modeling: Use docking studies (AutoDock Vina) to predict interactions with targets like bacterial PPTase enzymes. Validate with mutagenesis assays .
Key Findings:
| Modification | Biological Impact | Reference |
|---|---|---|
| Trifluoromethyl group | Increased metabolic stability | |
| Cyclopropyl group | Enhanced target selectivity |
Q. How can researchers assess metabolic stability in preclinical models?
Methodological Answer:
- In Vitro Assays:
- Microsomal Stability: Incubate compound (1 µM) with liver microsomes (human/rat) and NADPH. Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
- CYP Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. IC₅₀ values <10 µM indicate high risk of drug-drug interactions .
- In Vivo PK Studies: Administer IV/PO doses (1–5 mg/kg) to rodents. Collect plasma at intervals (0.25–24 h) and calculate AUC, t₁/₂, and bioavailability .
Q. What methodologies are suitable for target engagement studies?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize recombinant target proteins (e.g., bacterial PPTase) on a CM5 chip. Measure binding affinity (KD) at varying compound concentrations (1 nM–100 µM) .
- Cellular Thermal Shift Assay (CETSA): Treat bacterial cultures with compound (10 µM), heat lysates (37–65°C), and quantify soluble target via Western blot .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Reproducibility: Replicate assays in triplicate using standardized protocols (e.g., fixed cell lines, passage numbers).
- Batch Analysis: Compare compound purity (HPLC) and salt forms (e.g., hydrochloride vs. free base) between studies. For example, hydrochloride salts may enhance solubility but alter permeability .
- Orthogonal Assays: Validate findings using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., proliferation) assays .
Q. What advanced techniques are used for polymorph screening and crystallography?
Methodological Answer:
- XRPD: Screen polymorphs by X-ray powder diffraction (Cu-Kα radiation). Compare patterns with known forms (e.g., anhydrous vs. hydrate) .
- SCXRD: Grow single crystals via slow evaporation (MeOH/EtOH). Solve structures using SHELX and analyze hydrogen-bonding networks (e.g., cyclopropyl NH∙∙∙O interactions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
